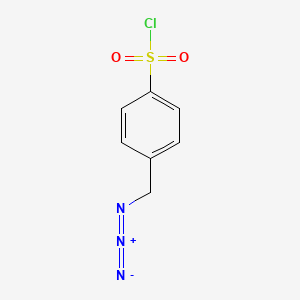
4-(Azidomethyl)benzenesulfonyl chloride
Overview
Description
“4-(Azidomethyl)benzenesulfonyl chloride” is an organic compound with the molecular formula C7H6ClN3O2S . It is a derivative of benzenesulfonyl chloride, which is an organosulfur compound that dissolves in organic solvents and reacts with compounds containing reactive N-H and O-H bonds .
Synthesis Analysis
The synthesis of compounds similar to “4-(Azidomethyl)benzenesulfonyl chloride” often involves reactions with chlorosulfonic acid . For instance, the synthesis of new aryl thiazolone–benzenesulfonamides involved the reaction of a compound with chlorosulfonic acid to yield the corresponding 6-sulfonylchloride, which when treated with sodium azide led to an intermediate . The title sulfonamides were obtained from the reaction of this intermediate with various aromatic amines .Molecular Structure Analysis
The molecular structure of “4-(Azidomethyl)benzenesulfonyl chloride” can be represented by the molecular formula C7H6ClN3O2S .Chemical Reactions Analysis
Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . In a study, new aryl thiazolone–benzenesulfonamides were synthesized as antimicrobials in three steps starting from a compound similar to "4-(Azidomethyl)benzenesulfonyl chloride" .Scientific Research Applications
Antimicrobial Properties of Chemical Compounds
Research into compounds like Benzalkonium Chlorides has demonstrated their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. These studies focus on the market, regulatory measures, safety, toxicity, environmental contamination, and the emergence of microbial resistance, highlighting the balance between antimicrobial efficacy and potential risks (Pereira & Tagkopoulos, 2019)[https://consensus.app/papers/benzalkonium-chlorides-uses-regulatory-status-microbial-pereira/12be5b5f7f0d5e1caece3e046419b6b8/?utm_source=chatgpt].
Electrochemical Processes for Water Treatment
The examination of electrochemical processes for removing contaminants from water, including the role of chloride ions, underscores the significance of chemical interactions in environmental applications. This review identifies future research needs and challenges currently limiting the broader application of electrochemical treatment systems (Radjenovic & Sedlak, 2015)[https://consensus.app/papers/challenges-opportunities-electrochemical-processes-radjenovic/d4000f1fefdd5cf98f44c5b713cd213d/?utm_source=chatgpt].
Environmental and Health Impact Studies
Investigations into environmental contaminants such as benzidine and benzene highlight the critical need for understanding the health impacts of chemical exposure. These studies provide insights into how chemicals are found in the environment and their potential adverse effects on human health, suggesting a cautious approach to chemical use and management (Choudhary, 1996; Galbraith, Gross, & Paustenbach, 2010)[https://consensus.app/papers/human-health-perspectives-exposure-benzidine-review-choudhary/bf16cbae4dea58248a259c87a6498175/?utm_source=chatgpt][https://consensus.app/papers/benzene-health-review-appraisal-associations-diseases-galbraith/d989c22ad97d5ca38d860aff84b26fcb/?utm_source=chatgpt].
Advances in Material Science
Research into benzene-1,3,5-tricarboxamide and its derivatives showcases the innovation in material science, illustrating how chemical compounds can be tailored for specific applications, including nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt].
Safety and Hazards
Future Directions
In terms of future directions, organic azides, which include “4-(Azidomethyl)benzenesulfonyl chloride”, have been found to be reactive and efficient cross-linkers in material sciences . They have been used in the synthesis of new and novel coumarin-6-sulfonamides with a free C4-azidomethyl group as antimicrobials . This suggests potential future applications in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Sulfonyl chlorides, such as benzenesulfonyl chloride, are known to react with compounds containing reactive N-H and O-H bonds . They are mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Mode of Action
The reaction of sulfonyl chlorides with amines or alcohols typically involves the formation of a bond between the sulfur atom of the sulfonyl group and the nitrogen or oxygen atom of the amine or alcohol . This results in the formation of sulfonamides or sulfonate esters, respectively .
properties
IUPAC Name |
4-(azidomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-14(12,13)7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOJMIQFKWBMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)

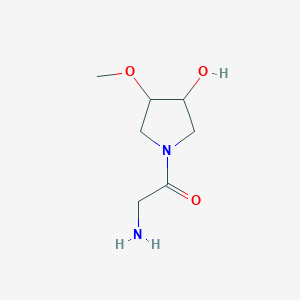

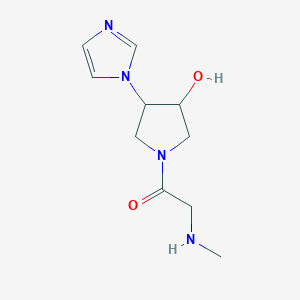

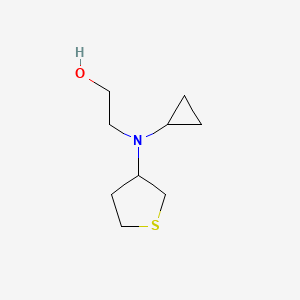
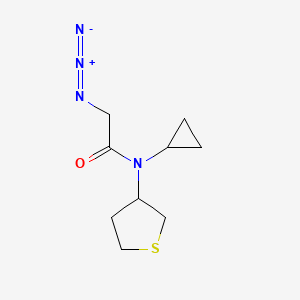


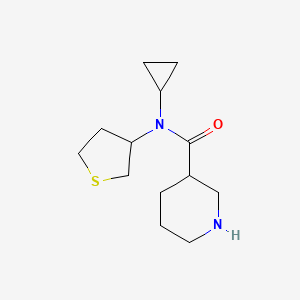
![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)